molecular formula C18H21F3N6 B6472612 4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640878-45-9

4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6472612
CAS No.: 2640878-45-9
M. Wt: 378.4 g/mol
InChI Key: KXCXLRLDLWMVFJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes, including the synthesis of DNA and RNA.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring would be substituted at the 2-position with a pyrrolidin-1-yl group and at the 4-position with a piperazin-1-yl group. The piperazine ring would be further substituted at the 4-position with a 2-(trifluoromethyl)pyridin-4-yl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions at the positions activated by the nitrogen atoms in the ring. It could also undergo electrophilic aromatic substitution reactions, although these would likely be less common due to the electron-withdrawing nature of the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrimidine ring and the piperazine ring would likely make the compound a base. The trifluoromethyl group would likely make the compound somewhat lipophilic, which could influence its solubility and its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with a specific biological target, such as an enzyme or receptor, to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its biological activity. As with any chemical, appropriate precautions should be taken when handling this compound to minimize the risk of exposure .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

4-pyrrolidin-1-yl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)15-13-14(3-5-22-15)25-9-11-27(12-10-25)17-23-6-4-16(24-17)26-7-1-2-8-26/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCXLRLDLWMVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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